

A Spectroscopic Guide to Differentiating Nitrosoethane and its Oxime Tautomer

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Compound of Interest

Compound Name: Nitrosoethane

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The spectroscopic differentiation of **nitrosoethane** and its corresponding oxime, acetaldehyde oxime (ethanal oxime), is crucial for monitoring chemical reactions, assessing sample purity, and understanding tautomeric equilibria. Due to the transient nature of many aliphatic nitroso compounds, which can readily tautomerize to the more stable oxime form, unambiguous characterization is essential. This guide provides a comparative analysis of the key spectroscopic features of **nitrosoethane** and acetaldehyde oxime, supported by experimental data and protocols.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for the differentiation of **nitrosoethane** and acetaldehyde oxime. It is important to note that primary and secondary nitrosoalkanes, such as **nitrosoethane**, are often unstable and exist in equilibrium with their oxime tautomers. The data for **nitrosoethane** is based on general characteristics of C-nitroso compounds.

Spectroscopic Technique	Nitrosoethane (Monomer)	Acetaldehyde Oxime	Key Differentiating Features
UV-Visible Spectroscopy	λ_{max} : 630-790 nm (n \rightarrow π^*)[1]	λ_{max} : < 220 nm	Nitrosoethane's characteristic blue color in its monomeric form results in a visible absorption band, which is absent for the oxime.[1]
Infrared (IR) Spectroscopy	$\nu(\text{N=O})$: 1539-1621 cm^{-1} [1]	$\nu(\text{C=N})$: $\sim 1675 \text{ cm}^{-1}$ $\nu(\text{O-H})$: $\sim 3300 \text{ cm}^{-1}$ (broad)	The strong N=O stretch in nitrosoethane is distinct from the C=N and broad O-H stretches of the oxime.
^1H NMR Spectroscopy	$\delta(\alpha\text{-CH})$: ~ 4.0 ppm	$\delta(\text{CH})$: ~ 6.8 and ~ 7.5 ppm (isomers) $\delta(\text{CH}_3)$: ~ 1.9 ppm $\delta(\text{OH})$: Variable	The α -proton in nitrosoethane is significantly deshielded. The oxime shows distinct signals for the methine and methyl protons, with the potential for observing E/Z isomers.
^{13}C NMR Spectroscopy	$\delta(\alpha\text{-C})$: Expected to be downfield	$\delta(\text{C=N})$: ~ 148 ppm $\delta(\text{CH}_3)$: ~ 12 -15 ppm	The sp^2 -hybridized carbon of the oxime's C=N bond has a characteristic downfield chemical shift.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

UV-Visible Spectroscopy

Objective: To identify the characteristic $n \rightarrow \pi^*$ transition of the nitroso group.

Protocol:

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent (e.g., cyclohexane, ethanol) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0.
- **Blank Measurement:** Record a baseline spectrum of the pure solvent.
- **Sample Measurement:** Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.
- **Data Analysis:** Subtract the solvent baseline from the sample spectrum. Identify the wavelength of maximum absorbance (λ_{max}). A peak in the 630-790 nm region is indicative of the **nitrosoethane** monomer.^[1]

Infrared (IR) Spectroscopy

Objective: To distinguish between the N=O stretch of the nitroso compound and the C=N and O-H stretches of the oxime.

Protocol:

- **Sample Preparation:** For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet or a mull in Nujol can be prepared.
- **Background Scan:** Record a background spectrum of the empty sample holder or the salt plates/KBr.
- **Sample Scan:** Place the prepared sample in the spectrometer and record the IR spectrum, typically in the range of 4000-400 cm^{-1} .

- Data Analysis: Identify the characteristic stretching frequencies for the N=O group (1539-1621 cm^{-1}) in **nitrosoethane** and the C=N (around 1675 cm^{-1}) and broad O-H (around 3300 cm^{-1}) groups in acetaldehyde oxime.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

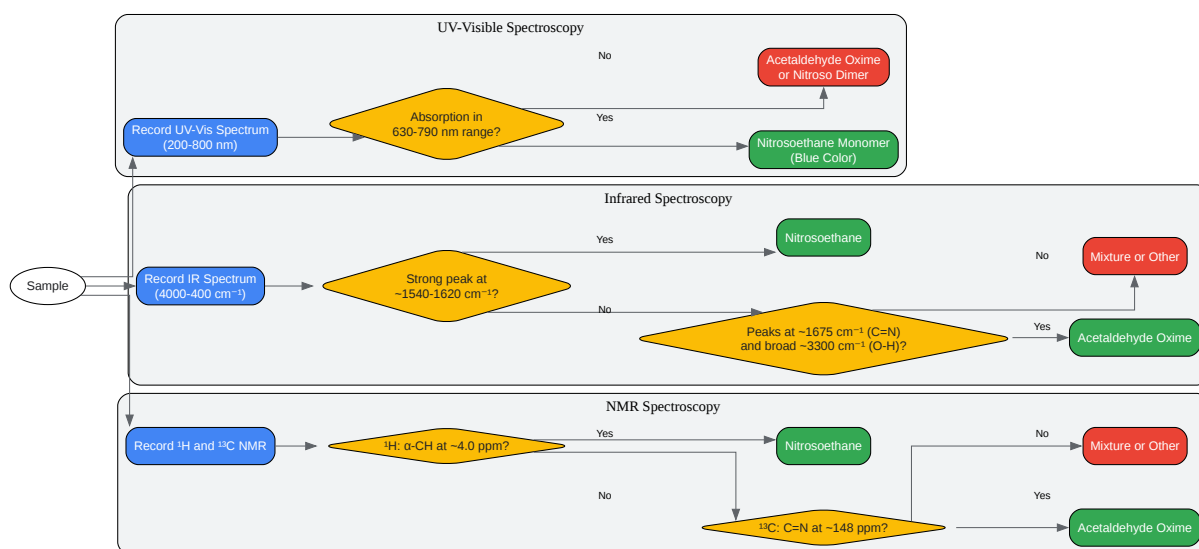
Objective: To differentiate the chemical environments of the protons and carbons in **nitrosoethane** and acetaldehyde oxime.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- ^1H NMR Spectroscopy: Acquire a proton NMR spectrum. Key parameters to note are the chemical shifts (δ), signal multiplicities (splitting patterns), and integration values.
- ^{13}C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. Typically, this is a proton-decoupled spectrum, where each unique carbon appears as a singlet.
- Data Analysis:
 - For ^1H NMR, look for a signal around 4.0 ppm for the α -proton of **nitrosoethane**. For acetaldehyde oxime, identify the signals for the methine proton (quartet) and the methyl protons (doublet), and note the presence of any isomeric forms.
 - For ^{13}C NMR, identify the downfield signal of the sp^2 carbon in the C=N bond of acetaldehyde oxime (around 148 ppm).

Visualizing the Differentiation Workflow

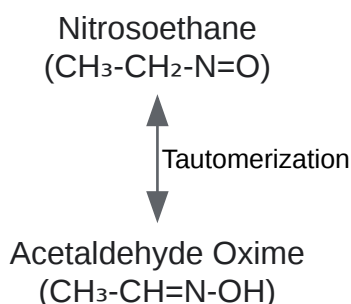
The following diagrams illustrate the logical workflow for the spectroscopic differentiation of **nitrosoethane** and its oxime.



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Caption: Workflow for spectroscopic differentiation.

The tautomeric relationship between **nitrosoethane** and acetaldehyde oxime can be visualized as follows:



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Caption: Tautomeric equilibrium.

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References

- 1. baranlab.org [baranlab.org]
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